molecular formula C11H15N3O3 B1390935 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1038730-67-4

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1390935
CAS No.: 1038730-67-4
M. Wt: 237.25 g/mol
InChI Key: IXQCZXPAOZHIPT-UHFFFAOYSA-N
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring an imidazole ring and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of imidazole with a suitable pyrrolidine derivative. One common method involves the use of ethylene glycol and imidazole under acidic conditions. The reaction proceeds by dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst. The reaction mixture is maintained at an appropriate temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization or distillation are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.

Scientific Research Applications

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts. The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with nucleic acids and proteins, affecting their function and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, widely used in various chemical and biological applications.

    Pyrrolidine: Another related compound, known for its presence in many natural products and pharmaceuticals.

    Histidine: An amino acid containing an imidazole ring, essential for various biological functions.

Uniqueness: 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .

Biological Activity

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 1038730-67-4, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C11H15N3O3, with a molecular weight of 237.2551 g/mol. The structure includes an imidazole ring and a pyrrolidine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant biological activities, particularly against multidrug-resistant pathogens and cancer cell lines. The following sections detail specific findings related to the compound's antimicrobial and anticancer properties.

Antimicrobial Activity

A study exploring the antimicrobial properties of various 5-oxopyrrolidine derivatives highlighted their effectiveness against several multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae. The findings suggest that structural modifications in these compounds can enhance their antimicrobial efficacy.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

The study utilized standard broth microdilution techniques to determine MIC values, demonstrating that certain derivatives possess potent antimicrobial properties against resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using the A549 human lung adenocarcinoma cell line. The compound exhibited cytotoxic effects that were compared to cisplatin, a common chemotherapeutic agent.

Table 2: Cytotoxicity of 5-Oxopyrrolidine Derivatives on A549 Cells

CompoundConcentration (µM)Cell Viability (%)
Control (Cisplatin)10030
Compound D10040
Compound E10055

Results indicated that while all tested compounds reduced cell viability, some exhibited lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies

Several case studies have documented the biological activities of similar compounds. For instance, researchers synthesized derivatives based on the oxopyrrolidine scaffold and assessed their activity against both bacterial and cancer cell lines. These studies consistently showed that modifications to the imidazole or pyrrolidine rings could significantly impact biological efficacy.

Case Study Example

In one notable study, a series of imidazole-containing oxopyrrolidine derivatives were synthesized and tested for their ability to inhibit the growth of resistant bacterial strains. The results demonstrated that certain substitutions led to enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. Basic: What synthetic strategies are reported for 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, and how are key intermediates purified?

The synthesis typically involves multi-step routes, including alkylation, cyclization, and coupling reactions. For example:

  • Step 1 : Formation of the pyrrolidone core via cyclization of itaconic acid derivatives under acidic conditions, as seen in analogous syntheses of 5-oxopyrrolidine-3-carboxylic acids .
  • Step 2 : Introduction of the 3-(1H-imidazol-1-yl)propyl side chain via nucleophilic substitution or Mitsunobu reactions, using reagents like 1H-imidazole and a brominated propane derivative.
  • Purification : Recrystallization from acetic acid/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly employed to isolate intermediates .

Q. Basic: Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the imidazole and pyrrolidine ring connectivity. For example, the imidazole protons appear as singlets near δ 7.5–8.0 ppm, while the pyrrolidone carbonyl resonates at ~175 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the propyl linker and imidazole orientation .
  • FTIR : Confirms carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and imidazole C-N bonds (~1600 cm1^{-1}) .

Q. Advanced: How can computational modeling predict the compound’s biological targets?

  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., PYCR1, a reductase linked to pyrroline-5-carboxylate metabolism) by simulating interactions with the imidazole and carboxylic acid moieties .
  • MD Simulations : Evaluate stability of ligand-protein complexes in physiological conditions, focusing on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. Advanced: How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies may arise from solvent effects or tautomerism in the imidazole ring. Methodological solutions include:

  • Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl3_3 to minimize solvent shifts .
  • Variable Temperature NMR : Identify tautomeric forms (e.g., 1H vs. 3H imidazole) by observing signal splitting at elevated temperatures .

Q. Synthesis Contradictions: Why do yields vary across studies for analogous compounds?

Yield differences often stem from:

  • Catalyst Choice : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in coupling reactions improve efficiency compared to Cu-mediated methods .
  • Reaction Time : Extended reflux durations (>5 hours) in acetic acid enhance cyclization but may degrade acid-sensitive intermediates .

Q. Pharmacological: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Test against PYCR1 using spectrophotometric assays monitoring NADPH consumption .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects linked to imidazole-mediated kinase inhibition .

Q. Structure-Activity Relationship (SAR): How do substituents on the imidazole ring affect activity?

  • Imidazole N-Alkylation : Adding methyl groups to the imidazole nitrogen reduces solubility but enhances membrane permeability, as shown in pyrazole-based analogues .
  • Propyl Linker Modification : Shortening the chain to ethyl decreases target affinity due to reduced conformational flexibility .

Q. Stability: What storage conditions prevent decomposition of this compound?

  • Temperature : Store at –20°C in airtight containers to avoid hydrolysis of the pyrrolidone ring .
  • Humidity Control : Use desiccants (silica gel) to prevent carboxylic acid dimerization .

Q. Mechanistic Studies: What catalytic pathways are proposed for its synthesis?

  • Acid-Catalyzed Cyclization : Protonation of itaconic acid derivatives facilitates ring closure via intramolecular nucleophilic attack .
  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions introduce aryl groups to the imidazole ring, requiring optimized ligand-to-metal ratios .

Q. Toxicity: What preliminary safety data should guide handling?

  • Acute Toxicity : LD50_{50} values in rodents (if available) inform safe dosing limits.
  • Skin/Eye Irritation : Use PPE (gloves, goggles) as the compound may cause irritation similar to imidazole derivatives .

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQCZXPAOZHIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

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